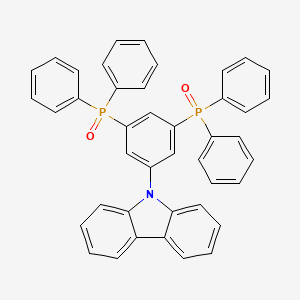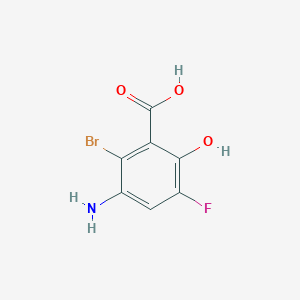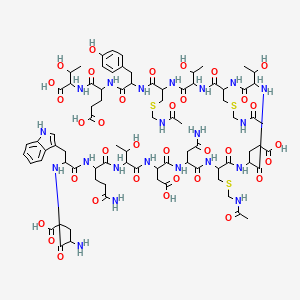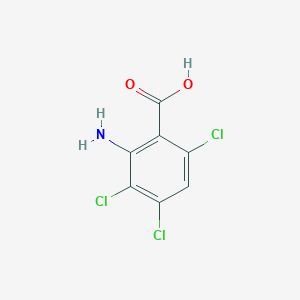
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent electron-transporting capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can also occur, especially involving the phosphine oxide groups.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbazole-9-oxide derivatives, while reduction could produce phosphine derivatives.
Scientific Research Applications
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole exerts its effects is primarily through its interaction with electron-transporting pathways. The phosphine oxide groups enhance its electron affinity, facilitating efficient electron transport in OLEDs. Additionally, the carbazole moiety contributes to the compound’s overall stability and performance in electronic applications .
Comparison with Similar Compounds
9-(4-(Diphenylphosphoryl)phenyl)-9H-carbazole: Similar in structure but with different substitution patterns, affecting its electronic properties.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share some structural similarities and are also studied for their electronic properties.
Uniqueness: What sets 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole apart is its combination of high thermal stability, excellent electron-transporting capabilities, and versatility in various applications, particularly in the field of organic electronics .
Properties
Molecular Formula |
C42H31NO2P2 |
|---|---|
Molecular Weight |
643.6 g/mol |
IUPAC Name |
9-[3,5-bis(diphenylphosphoryl)phenyl]carbazole |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-17-5-1-6-18-33,34-19-7-2-8-20-34)37-29-32(43-41-27-15-13-25-39(41)40-26-14-16-28-42(40)43)30-38(31-37)47(45,35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-31H |
InChI Key |
XGUIMFXRLXXIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)

![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)


![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)

![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
